2-Bromo-1,3,5-trifluoro-4-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3,5-trifluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c1-12-7-4(10)2-3(9)5(8)6(7)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVVZIOTRYWDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1F)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 1,3,5 Trifluoro 4 Methoxybenzene and Its Analogues
Precursor Synthesis and Halogenation Strategies
The construction of the target molecule and its analogues relies heavily on the controlled introduction of halogen atoms onto a benzene (B151609) precursor. This is typically achieved through electrophilic aromatic substitution, with the choice of reagents and conditions dictating the regiochemical outcome.
Electrophilic Aromatic Substitution for Bromination and Fluorination
Electrophilic aromatic substitution is a cornerstone of arene functionalization. studymind.co.ukmasterorganicchemistry.com The inherent directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile.
The introduction of a bromine atom at a specific position on an already substituted benzene ring requires careful consideration of the directing effects of the existing groups. mdpi.com Electron-donating groups, such as methoxy (B1213986) (-OCH3), are ortho-, para-directing, while electron-withdrawing groups, like trifluoromethyl (-CF3), are meta-directing. brainly.comchegg.com
In the synthesis of compounds like 2-Bromo-1,3,5-trifluoro-4-methoxybenzene, the precursor would likely be a trifluoromethoxybenzene derivative. The methoxy group directs the incoming bromine electrophile to the ortho and para positions. mdpi.com However, the presence of multiple fluorine atoms can significantly influence the electron density of the ring and thus the regioselectivity of the bromination. brainly.com
Common brominating agents include elemental bromine (Br2) with a Lewis acid catalyst like FeBr3, or N-bromosuccinimide (NBS). youtube.comnih.gov The choice of brominating agent and reaction conditions can be optimized to favor the desired isomer. For instance, the bromination of 1-methoxy-4-(trifluoromethoxy)benzene can be achieved using bromine or NBS in a solvent like dichloromethane (B109758). Theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity of electrophilic aromatic bromination. rsc.orgresearchgate.net
A general procedure for the synthesis of 1-bromo-2,4,5-trifluorobenzene (B152817) involves the reaction of 1,2,4-trifluorobenzene (B1293510) with liquid bromine in the presence of iron powder as a catalyst. google.com This highlights a common strategy for introducing bromine onto a polyfluorinated benzene ring.
Table 1: Examples of Regioselective Bromination Reactions
| Starting Material | Brominating Agent | Product | Reference |
| 1,2,4-Trifluorobenzene | Br2, Fe | 1-Bromo-2,4,5-trifluorobenzene | google.com |
| 1-Methoxy-4-(trifluoromethoxy)benzene | Br2 or NBS | 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | |
| Toluene | Br2, FeBr3 | 1-Bromo-2-methylbenzene and 1-Bromo-4-methylbenzene | brainly.comchegg.com |
Direct electrophilic fluorination of aromatic rings is often challenging due to the high reactivity of fluorinating agents. nih.gov However, methods for the directed fluorination of arenes have been developed. These often involve the use of specialized fluorinating reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govgoogle.com
Transition-metal-catalyzed C-H bond activation, specifically at positions ortho to a fluorine atom, has emerged as a powerful strategy for the synthesis of functionalized fluoroarenes. acs.org This approach takes advantage of the enhanced reactivity of C-H bonds ortho to C-F bonds. acs.org
Another approach involves nucleophilic aromatic substitution (SNAr) to introduce fluorine. This method is particularly effective for aromatic rings that are activated by electron-withdrawing groups. researchgate.netlibretexts.org While not a direct electrophilic addition, it is a key strategy for synthesizing fluorinated aromatics.
A patent describes a method for the direct ortho-fluorination of phenolic compounds using a photocatalyst and a fluorinating agent at room temperature, highlighting the ongoing development in this area. google.com
Multi-step Convergent and Divergent Synthesis Pathways
The synthesis of complex molecules like this compound often requires a multi-step approach. libretexts.org These can be designed as either convergent or divergent pathways.
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related target molecules. For example, a polyhalogenated benzene could serve as a starting point, with subsequent site-selective functionalization to introduce the methoxy group and other desired substituents. nih.gov
Vapor-Phase and Flow Chemistry Applications in Halogenation
Traditional batch processing for halogenation can present challenges, including issues with heat management and selectivity, especially when using highly reactive reagents like elemental halogens. rsc.orgrsc.org
Vapor-phase halogenation offers an alternative by conducting the reaction at high temperatures in the gas phase. researchgate.netnih.gov This can lead to different product distributions compared to liquid-phase reactions. For instance, a patent describes the vapor-phase bromination of trifluoromethylbenzene at temperatures between 700 and 900°C. google.com
Flow chemistry has emerged as a powerful tool for performing halogenations in a safer and more controlled manner. rsc.orgrsc.orgresearchgate.net By using microreactors or flow reactors, reagents can be mixed precisely, and the high surface-area-to-volume ratio allows for efficient heat dissipation. rsc.orgrsc.org This technology enables the use of highly reactive and hazardous reagents like elemental fluorine (F2) and chlorine (Cl2) with enhanced safety and control. rsc.org Flow chemistry can also be advantageous for gas-liquid reactions and photochemical halogenations. rsc.org The development of flow processes for multi-step syntheses is also an active area of research. syrris.jp
Functional Group Interconversions Leading to Methoxy Functionality
The final step in the synthesis of this compound would likely involve the introduction of the methoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
In an SNAr reaction, a nucleophile (in this case, methoxide (B1231860), CH3O-) displaces a leaving group (such as a halogen) on the aromatic ring. youtube.comyoutube.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO2) or, in this case, multiple fluorine atoms. libretexts.orgresearchgate.net The fluorine atoms in the precursor, 1-bromo-2,4,5-trifluorobenzene for instance, would activate the ring towards nucleophilic attack by methoxide.
The reaction typically involves treating the halogenated precursor with sodium methoxide in a suitable solvent. The position of the methoxy group will be determined by the substitution pattern of the starting material and the relative lability of the different halogen leaving groups.
Optimization of Reaction Conditions and Yields
The synthesis of halogenated aromatic ethers, a class to which this compound belongs, is a cornerstone of medicinal and materials chemistry. The optimization of reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis. Key variables in these reactions typically include the choice of brominating agent, catalyst, solvent, reaction temperature, and time.
Research into the synthesis of structurally similar compounds, such as brominated trifluorobenzenes and brominated anisoles, provides valuable insights. For instance, the bromination of anisole (B1667542) and its derivatives has been studied extensively, with findings indicating that the regioselectivity and reaction rate are highly dependent on the brominating species and reaction conditions. nih.gov In chlorinated water, for example, various brominating agents like BrCl, Br2, BrOCl, and Br2O can be present, each with different reactivities. nih.gov
A common strategy for introducing a bromine atom onto an activated aromatic ring, such as an alkoxybenzene, is electrophilic aromatic substitution. The synthesis of a related compound, 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene, is typically achieved through the bromination of 1-methoxy-4-(trifluoromethoxy)benzene. This reaction often employs bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane or chloroform.
The following interactive data table summarizes typical conditions for the bromination of various anisole and trifluoromethylbenzene analogues, which can serve as a predictive model for the synthesis of this compound.
Table 1: Optimization of Bromination Reactions for Anisole and Trifluoromethylbenzene Analogues
| Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-methoxy-4-(trifluoromethoxy)benzene | Bromine or NBS | Dichloromethane or Chloroform | Room Temperature | Not Specified | Not Specified | |
| Anisole | Bromine | Iron Tribromide | Not Specified | Not Specified | Not Specified | youtube.com |
| 1,3-bis(trifluoromethyl)benzene | 1,3-dibromo-5,5-dimethylhydantoin | Sulfuric acid/Acetic acid | 45 | Not Specified | Not Specified | tandfonline.com |
| 2-bromo-4-methylaniline | Sodium nitrite, Copper(II) sulfate | Hydrochloric acid, Water | -5 to 5 | Not Specified | Not Specified | researchgate.net |
| 1,2,4-trifluorobenzene | Liquid bromine | Iron powder, Carbon tetrachloride | 90-95 | 4 | Not Specified | urfu.ru |
As indicated in the table, the choice of reagents and conditions can vary significantly depending on the specific substrate and desired product. For highly activated rings, milder conditions may suffice, while less reactive substrates may require stronger electrophiles or higher temperatures. The use of a catalyst, such as iron tribromide, is common in electrophilic aromatic bromination to polarize the bromine molecule and increase its electrophilicity. youtube.com
Green Chemistry Principles in the Synthesis of Halogenated Arenes
The synthesis of halogenated arenes has traditionally relied on methods that often involve hazardous reagents and generate significant waste, prompting a shift towards more environmentally benign approaches guided by the principles of green chemistry. taylorfrancis.comrsc.org These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. acs.orgresearchgate.net
One of the primary goals in the green synthesis of halogenated compounds is to replace toxic elemental halogens with safer alternatives. rsc.org Oxidative halogenation methods, which use halide salts in combination with a clean oxidant like hydrogen peroxide, are a promising green alternative. rsc.org This approach minimizes the handling of hazardous halogens and produces water as the primary byproduct. rsc.org For instance, the green generation of Br+ from ammonium (B1175870) bromide and hydrogen peroxide in acetic acid has been shown to be effective for the halogenation of aromatic heterocycles with high yields and functional group tolerance. researchgate.net
The choice of solvent is another critical factor in green chemistry. Many traditional halogenation reactions are carried out in chlorinated solvents, which are toxic and environmentally persistent. science.gov The development of reactions in greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a key area of research. researchgate.net For example, some bromination reactions of phenols and anilines have been successfully carried out in aqueous media.
Catalysis plays a pivotal role in greening the synthesis of halogenated arenes. The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. acs.org Recyclable heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste and production costs. tandfonline.com Furthermore, biocatalysis, employing enzymes like flavin-dependent halogenases (FDHs), offers a highly selective and environmentally friendly method for the halogenation of aromatic compounds under mild, aqueous conditions. researchgate.net
The application of these green chemistry principles is crucial for the sustainable production of halogenated arenes, including complex molecules like this compound. By embracing these principles, the chemical industry can move towards safer, more efficient, and environmentally responsible manufacturing processes.
Chemical Reactivity and Transformation Chemistry of 2 Bromo 1,3,5 Trifluoro 4 Methoxybenzene
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. 2-Bromo-1,3,5-trifluoro-4-methoxybenzene is a suitable substrate for such transformations, primarily leveraging the reactivity of the carbon-bromine bond.
Organometallic Reactions
Organometallic reagents play a crucial role in forming carbon-carbon bonds. The bromine atom in this compound can be exploited to generate organometallic intermediates.
Grignard Reagents: The reaction of an aryl bromide, such as 4-bromoanisole, with magnesium metal leads to the formation of a Grignard reagent. google.com This process involves the insertion of magnesium into the carbon-bromine bond, effectively reversing the polarity of the carbon atom and making it nucleophilic. google.com This nucleophilic carbon can then react with various electrophiles to form new carbon-carbon bonds.
Organolithium Reagents: Similarly, organolithium reagents can be prepared from aryl halides. However, the high reactivity of some organolithium compounds can lead to side reactions, such as halogen-lithium exchange at other positions if not carefully controlled. taylorandfrancis.com
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The fluorine atoms in this compound significantly influence its reactivity in SNAr processes.
Reactivity of Fluorine and Bromine in SNAr Processes
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial to the reaction's progress.
Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect. stackexchange.com This effect stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy for the initial nucleophilic attack and increasing the reaction rate. masterorganicchemistry.comstackexchange.com Consequently, in SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions where leaving group ability is paramount. masterorganicchemistry.com The C-F bond breaking occurs in a fast, non-rate-determining step. masterorganicchemistry.com
The presence of electron-withdrawing substituents ortho or para to the leaving group is essential for stabilizing the anionic intermediate through resonance. libretexts.org
Selective Displacement of Halogen Atoms
The differential reactivity of the halogen atoms in this compound allows for selective substitution reactions. The highly activating nature of the fluorine atoms makes them more susceptible to nucleophilic attack compared to the bromine atom under SNAr conditions.
By carefully choosing the nucleophile and reaction conditions, it is possible to selectively displace one or more fluorine atoms while leaving the bromine atom intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. This orthogonality in reactivity makes this compound a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds.
Table 2: Relative Reactivity of Halogens in SNAr Reactions
| Halogen | Electronegativity | Inductive Effect | Role in SNAr |
| Fluorine | High | Strong -I | Activates the ring for nucleophilic attack |
| Bromine | Moderate | Moderate -I | Can act as a leaving group, but is less activating than fluorine |
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) derivatives. The reactivity and regioselectivity of such reactions on this compound would be dictated by the interplay of the activating methoxy (B1213986) group and the deactivating, yet ortho-, para-directing bromine and fluorine substituents. However, specific studies detailing reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation on this substrate, including product distribution and reaction conditions, are not prominently documented.
Radical Reactions and Photoredox Catalysis in Transformations
The application of modern synthetic methods like radical reactions and photoredox catalysis to this compound is an area of significant interest. These methodologies could offer novel pathways for functionalization, potentially through C-Br bond activation or by engaging the electron-rich aromatic system. Despite the broad utility of these reactions in organic synthesis, specific examples and detailed mechanistic explorations involving this compound are not extensively reported in the available literature.
Functionalization at Peripheral Positions and Methoxy Group Transformations
Beyond direct substitution on the aromatic ring, the functionalization of this compound could involve transformations of the existing substituents. This includes cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond to form new carbon-carbon or carbon-heteroatom bonds. Additionally, modification or cleavage of the methoxy group could provide a route to other functional derivatives. While these transformations are synthetically plausible, detailed research findings and data tables for such reactions on this specific substrate are not widely available.
Computational and Theoretical Studies on 2 Bromo 1,3,5 Trifluoro 4 Methoxybenzene
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful method for understanding reaction mechanisms at a molecular level. Although specific research on 2-Bromo-1,3,5-trifluoro-4-methoxybenzene is not found in the searched literature, the principles of computational chemistry enable a reliable prediction of its chemical behavior.
The investigation of a chemical reaction's mechanism involves identifying stationary points on the potential energy surface, which include reactants, products, intermediates, and, most importantly, transition states. A transition state is the point of highest energy along a reaction coordinate and is defined by having a single imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate.
For a hypothetical reaction, such as a nucleophilic aromatic substitution on this compound, computational techniques like DFT (for instance, using the B3LYP functional with a basis set such as 6-311++G(d,p)) would be utilized to map the reaction pathway. nih.gov This process would entail:
Geometry Optimization: Optimizing the structures of reactants, the proposed transition state, and products to locate their lowest energy conformations.
Frequency Calculations: Performing vibrational frequency calculations on the optimized structures. The identity of the transition state is confirmed by the presence of a single imaginary frequency. For reactants and products, all real frequencies indicate that they are at a potential energy minimum.
Activation Energy Calculation: The activation energy is determined by the difference in the zero-point corrected electronic energies of the transition state and the reactants.
In reactions involving polyhalogenated compounds, the activation energy is shaped by both electronic and steric influences. The potent electron-withdrawing character of the fluorine atoms in this compound would considerably affect the energetics of any transition state where there is a buildup or depletion of charge on the aromatic ring. For example, during a nucleophilic attack, the fluorine atoms would stabilize a negatively charged intermediate (a Meisenheimer complex), thus reducing the activation energy in comparison to a non-fluorinated counterpart. Modern DFT approaches are capable of capturing the non-covalent interactions that are essential in stabilizing or destabilizing transition states. nih.gov
Interactive Data Table: Predicted Activation Energies for a Hypothetical Nucleophilic Substitution Reaction
This table displays hypothetical activation energy (Ea) values for a nucleophilic substitution reaction on this compound, based on trends observed in related compounds. These are not experimental or directly calculated values.
| Reactant | Nucleophile | Predicted Ea (kcal/mol) |
| This compound | OH⁻ | 15-20 |
| This compound | NH₃ | 25-30 |
| 1-Bromo-4-methoxybenzene | OH⁻ | 25-30 |
The selection of a solvent can significantly influence the rate and selectivity of a chemical reaction. chemrxiv.orgresearchgate.netwikipedia.org Computational models primarily account for solvent effects through two main strategies: explicit solvent models, which include individual solvent molecules in the calculation, and implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. cas.cn
For this compound, the impact of a solvent would be contingent on the reaction's nature. In a reaction that proceeds through a polar transition state, a polar solvent would likely lower the activation energy by providing greater stabilization to the transition state than to the reactants, thereby speeding up the reaction. wikipedia.org In contrast, for a reaction where the transition state is less polar than the reactants, a non-polar solvent would be more suitable.
Computational studies on analogous systems have demonstrated the importance of solvent properties like the dielectric constant and hydrogen-bonding capability. chemrxiv.org For instance, in a nucleophilic aromatic substitution reaction of this compound, a polar aprotic solvent such as DMSO or DMF would be anticipated to be more effective than a polar protic solvent like ethanol, as the latter could solvate the nucleophile and diminish its reactivity. These effects can be quantified through computational modeling by calculating the reaction profile in various simulated solvent environments.
Interactive Data Table: Predicted Relative Reaction Rates in Different Solvents
This table shows predicted relative reaction rates for a hypothetical nucleophilic substitution on this compound in several solvents, based on general principles of solvent effects. The rates are relative to the rate in Hexane.
| Solvent | Dielectric Constant | Predicted Relative Rate |
| Hexane | 1.9 | 1 |
| Toluene | 2.4 | 5-10 |
| Dichloromethane (B109758) | 9.1 | 50-100 |
| Acetone | 21 | 200-500 |
| DMSO | 47 | 1000-2000 |
Regioselectivity and Stereoselectivity Prediction
In molecules such as this compound, which have multiple potential reaction sites, predicting the regioselectivity of a reaction is of utmost importance. Computational chemistry offers robust tools for this purpose. The regioselectivity in reactions like electrophilic aromatic substitution is dictated by the electronic properties of the substituents on the benzene (B151609) ring. researchgate.neted.ac.uk
The methoxy (B1213986) group (-OCH₃) acts as an ortho-, para-directing activator due to its electron-donating resonance effect. The fluorine and bromine atoms are deactivating because of their inductive electron withdrawal, yet they are also ortho-, para-directing because of their capacity to donate a lone pair of electrons via resonance. In this compound, the possible positions for electrophilic attack are restricted. The resulting regioselectivity will be determined by a complex balance of these competing electronic effects and steric hindrance from the large bromine atom and adjacent fluorine atoms.
Computational methods can forecast regioselectivity by:
Calculating the energies of all potential intermediates and transition states: The reaction pathway with the lowest activation energy will be the most favored.
Analyzing the distribution of electron density and electrostatic potential: Electrophiles will tend to attack regions with higher electron density (more negative electrostatic potential).
Employing reactivity indices from conceptual DFT: Fukui functions and local softness can be used to pinpoint the most reactive sites within the molecule. imist.ma
For this compound, it is anticipated that electrophilic substitution would be unfavorable due to the strong deactivating effects of the three fluorine atoms and the bromine atom. Should a reaction occur, a computational analysis would be indispensable for determining the most likely site of attack.
Vibrational Spectroscopy Simulations and Assignments
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers a unique molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational methods, especially DFT, are highly proficient at simulating vibrational spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities, a theoretical spectrum can be constructed. This simulated spectrum can then be compared with experimental data to facilitate the assignment of the observed vibrational modes. researchgate.netnih.gov
For this compound, a DFT calculation (e.g., B3LYP/6-311++G(d,p)) would produce a set of vibrational frequencies. These calculated frequencies are often systematically higher than experimental values because of the harmonic approximation and basis set limitations, and are thus commonly scaled by an empirical factor (approximately 0.96 for B3LYP).
The simulated spectrum would exhibit characteristic peaks corresponding to:
C-H stretching and bending modes of the methoxy group.
C-O stretching of the ether linkage.
Aromatic C-C stretching modes.
C-F and C-Br stretching and bending modes.
The number of IR and Raman active modes can be predicted through the application of group theory and symmetry analysis. youtube.comyoutube.com The comparison of a simulated spectrum with an experimental one serves as a potent method for confirming the structure of a synthesized compound. nih.govmdpi.com
Interactive Data Table: Predicted Vibrational Frequencies for this compound
This table provides a selection of predicted vibrational frequencies for this compound, based on DFT calculations of analogous compounds. These are not experimental values.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
| C-H stretch (methoxy) | 2950-3050 | Medium |
| C-O stretch | 1250-1300 | Strong |
| Aromatic C-C stretch | 1400-1600 | Medium-Strong |
| C-F stretch | 1100-1200 | Very Strong |
| C-Br stretch | 550-650 | Medium |
Derivatives and Advanced Polyhaloaryl Architectures Incorporating the 2 Bromo 1,3,5 Trifluoro 4 Methoxybenzene Scaffold
Synthesis of Novel Polyfluorinated/Brominated Aromatic Compounds
The 2-Bromo-1,3,5-trifluoro-4-methoxybenzene scaffold is a valuable starting point for the synthesis of more complex polyhalogenated aromatic compounds. The presence of the bromine atom allows for selective functionalization, while the trifluoromethoxybenzene core imparts desirable properties such as thermal and metabolic stability.
Research has demonstrated the conversion of related polyhalogenated precursors into a variety of derivatives. For instance, the synthesis of multi-halogenated alkenes has been achieved from compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) through reactions with phenols, showcasing a method to construct highly halogenated structures with potential for further functionalization. beilstein-journals.org This suggests the potential for this compound to undergo analogous transformations to yield novel polyhaloaryl ethers.
Furthermore, the selective substitution of halogen atoms in polyhalogenated systems is a well-established strategy. For example, in polyhalogenated pyridazines, cross-coupling reactions generally favor the C3 position due to the lower carbon-halogen bond dissociation energy. nih.gov Similarly, for polyhalogenated pyrimidines, the general order of reactivity is C4 > C2 > C5. nih.gov These principles of site-selectivity, governed by electronic and steric factors, are directly applicable to the strategic modification of derivatives of this compound to create a diverse array of polyfluorinated and brominated aromatic compounds.
Design and Synthesis of Functionalized Biaryls and Oligoaryls
The construction of biaryl and oligoaryl structures is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. tcichemicals.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the formation of carbon-carbon bonds between aryl halides and organometallic reagents. tcichemicals.comnih.govorganic-chemistry.org
The bromine atom in this compound serves as a key handle for these transformations. While direct examples of its use in the literature are not extensively detailed in the provided search results, the principles of these reactions are well-established for a wide range of aryl bromides. tcichemicals.comnih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide. tcichemicals.comorganic-chemistry.org this compound would be expected to react with various arylboronic acids in the presence of a palladium catalyst and a base to yield functionalized biaryls. The reaction conditions can be tuned to accommodate a wide range of functional groups. tcichemicals.com The synthesis of sterically hindered biaryls can also be achieved through this methodology. tcichemicals.com
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl halide. nih.gov This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nih.gov The coupling of this compound with an appropriate organotin reagent would provide an alternative route to functionalized biaryls.
The synthesis of unsymmetrical biaryls can be achieved with high selectivity by reacting aryl bromides with aryl iodides. researchgate.net This suggests that sequential cross-coupling strategies could be employed with derivatives of this compound to build complex oligoaryl structures.
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, Base | Biaryl |
| Stille | Arylstannane | Pd catalyst | Biaryl |
Incorporation into Heterocyclic Systems
Heterocyclic compounds are fundamental components of many biologically active molecules and functional materials. The incorporation of the this compound moiety into heterocyclic systems can be achieved through various synthetic strategies, primarily leveraging the reactivity of the bromine atom in cross-coupling reactions.
One common approach is the Suzuki-Miyaura coupling with heteroarylboronic acids. This allows for the direct formation of a carbon-carbon bond between the polyfluorinated benzene (B151609) ring and a heterocyclic core. The reaction is generally tolerant of a wide range of heterocyclic systems. nih.gov For instance, the cross-coupling of 5-bromo-1,2,3-triazines with boronic acids has been reported to produce (hetero)aryl-1,2,3-triazines. researchgate.net This indicates the feasibility of coupling this compound with various nitrogen-containing heterocycles.
Another strategy involves the synthesis of bi(hetero)aryls through metal-free methods, such as the benzyne (B1209423) Truce-Smiles rearrangement, which has been shown to be effective for creating sterically hindered biaryl amines that can subsequently be cyclized to form heterocycles like carbazoles. d-nb.info While not a direct reaction of this compound, this highlights advanced methods for constructing complex systems that could potentially be adapted.
Stereochemical Control in Derivative Synthesis
The introduction of stereocenters in the synthesis of derivatives from this compound is a critical aspect for applications in areas such as asymmetric catalysis and medicinal chemistry. While specific examples involving this exact compound are not prevalent in the provided search results, general principles of stereoselective synthesis can be applied.
Atropisomerism: In sterically hindered biaryl systems, rotation around the aryl-aryl single bond can be restricted, leading to the existence of stable, separable atropisomers. The synthesis of such compounds often relies on controlling the stereochemistry during the crucial C-C bond-forming step. The metal-free synthesis of sterically hindered atropisomeric biaryl amines via a benzyne Truce-Smiles rearrangement demonstrates a modern approach to accessing these chiral molecules. d-nb.info
Diastereoselective Reactions: The synthesis of specific diastereomers is often crucial for biological activity. For example, the stereoselective synthesis of the bromopyrrole natural product, (–)-agelastatin A, highlights the importance of controlling stereochemistry in complex molecule synthesis. nih.gov While this example does not directly involve the target compound, the principles of using chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer are broadly applicable.
Stereospecific Cross-Coupling: The stereochemical outcome of cross-coupling reactions can be controlled. Studies on the Suzuki reaction using primary alkyltrifluoroborate nucleophiles have shown that transmetalation to palladium occurs with retention of stereochemistry. nih.gov This stereospecificity is crucial when creating chiral centers adjacent to the aromatic ring.
| Stereochemical Outcome | Synthetic Strategy | Key Feature |
| Atropisomerism | Synthesis of sterically hindered biaryls | Restricted rotation around the C-C single bond |
| Diastereoselectivity | Use of chiral auxiliaries or catalysts | Formation of one diastereomer over others |
| Stereospecificity | Controlled cross-coupling reactions | Predictable transfer of stereochemistry |
Applications in Advanced Materials Science and Specialty Chemicals
Building Blocks for Functional Polymers and Oligomers
While direct polymerization of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene is not extensively documented, its structure is highly analogous to monomers used in the synthesis of functional polymers like poly(phenylene vinylene) (PPV) derivatives. nih.govresearchgate.netbeilstein-journals.orgrsc.orgnsf.gov The presence of the bromo- and methoxy-substituents makes it a suitable candidate for various polymerization reactions. For instance, the bromo group can be utilized in cross-coupling reactions, such as the Heck or Suzuki coupling, to form the polymer backbone.
The fluorine and methoxy (B1213986) groups on the aromatic ring are expected to significantly influence the properties of the resulting polymers. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the polymer's frontier orbitals, which is a crucial aspect in the design of electron-transporting or emissive materials. Conversely, the electron-donating methoxy group can raise the energy levels of the highest occupied molecular orbital (HOMO), thereby tuning the bandgap of the polymer. This simultaneous functionalization allows for precise control over the optoelectronic properties of the synthesized polymers.
Below is a table summarizing the potential impact of the substituents of this compound on polymer properties, based on findings for similar PPV derivatives.
| Substituent | Potential Impact on Polymer Properties |
| Bromo Group | Reactive site for polymerization (e.g., Heck, Suzuki, or Grignard coupling). |
| Trifluoro Groups | - Enhanced electron affinity for improved electron transport. - Increased thermal stability and resistance to oxidative degradation. - Potential for blue-shifted emission in luminescent polymers. |
| Methoxy Group | - Increased electron density, leading to a higher HOMO level. - Enhanced solubility in organic solvents, improving processability. - Potential for red-shifted emission in luminescent polymers. |
Precursors for Organic Electronic Materials
The structural features of this compound make it an attractive precursor for the synthesis of organic electronic materials. As discussed in the previous section, it can be used to create conjugated polymers with tailored electronic properties. These polymers are the active components in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The incorporation of fluorine atoms into the polymer backbone can lead to materials with high electron affinity, making them suitable for use as n-type semiconductors or as emissive layers in OLEDs with improved efficiency and stability. The methoxy group, on the other hand, can enhance the hole-transporting properties of the material. The ability to tune the bandgap and frontier orbital energy levels through the synergistic effects of the fluoro and methoxy groups is a key advantage in the design of high-performance organic electronic devices.
Components in Liquid Crystal Systems
The application of this compound in liquid crystal systems is a promising area of research. The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for modifying their mesomorphic and physical properties. nih.govresearchgate.netbeilstein-journals.orgrsc.orgnsf.gov The high electronegativity of fluorine can create a significant dipole moment, which influences the dielectric anisotropy of the liquid crystal material. nsf.gov This is a critical parameter for the performance of liquid crystal displays (LCDs).
The trifluorinated benzene (B151609) core of this compound, combined with the methoxy group, can lead to the formation of liquid crystals with desirable properties such as a broad nematic phase range and low viscosity. nih.gov The bromo group serves as a convenient handle for further chemical modification, allowing for the synthesis of a wide variety of liquid crystal structures.
The following table outlines the potential effects of the functional groups of this compound on the properties of liquid crystals:
| Functional Group | Potential Effect on Liquid Crystal Properties |
| Trifluoro Groups | - Induces a strong dipole moment, affecting dielectric anisotropy. nsf.gov - Can lead to the formation of smectic or nematic phases. beilstein-journals.org - Enhances chemical and thermal stability. |
| Methoxy Group | - Influences the mesophase behavior and clearing points. nih.gov - Can affect the viscosity and solubility of the liquid crystal. |
| Bromo Group | - Provides a site for further synthetic modifications to create more complex liquid crystal molecules. |
Intermediates for Agrochemicals and Specialty Chemical Development
Fluorinated organic compounds play a significant role in the agrochemical industry due to their enhanced biological activity and metabolic stability. Trifluorobromobenzene derivatives, in particular, are valuable intermediates in the synthesis of pesticides and herbicides. beilstein-journals.org The presence of the trifluoro- and bromo-substituents in this compound makes it a potential precursor for the development of new agrochemicals.
Design of Metal-Organic Framework (MOF) Ligands
Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The properties of MOFs are largely determined by the nature of the organic ligands used in their synthesis. This compound has the potential to be used as a precursor for the synthesis of functionalized MOF ligands.
The bromo group can be converted to a carboxylic acid or other coordinating group, which can then be used to link metal ions to form the MOF structure. The fluorine and methoxy groups on the ligand can be used to tune the pore size, shape, and chemical environment of the MOF. For example, the fluorine atoms can enhance the affinity of the MOF for certain gases, while the methoxy group can be used to introduce catalytic activity.
Applications in Photocatalysis and Energy Materials
The development of new materials for photocatalysis and energy storage is a critical area of research. While there are no direct reports on the use of this compound in these applications, its electronic properties suggest that it could be a valuable precursor for such materials. For instance, it could be used to synthesize conjugated polymers or MOFs with photocatalytic activity.
The electron-withdrawing fluorine atoms can promote the separation of photogenerated electron-hole pairs, which is a key step in photocatalysis. The extended conjugation in polymers derived from this compound could also lead to materials with high charge carrier mobility, which is desirable for applications in batteries and supercapacitors. Further research is needed to explore the full potential of this compound in the field of energy materials.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods for the preparation of 2-bromo-1,3,5-trifluoro-4-methoxybenzene and its derivatives. Key areas of interest include:
Continuous Flow Synthesis: The application of microflow technologies could offer significant advantages for the synthesis of fluorinated aromatics. nih.gov This approach can lead to reduced reaction times, improved yields, and enhanced safety for handling potentially hazardous reagents. nih.gov For a multi-step synthesis of a complex molecule like this compound, a continuous flow process could streamline production and facilitate scalability.
Organocatalysis: There is a growing trend towards using organocatalysts for the synthesis of fluorinated poly(aryl thioethers) and other fluorinated materials. nih.gov Exploring organocatalytic routes to introduce or modify the substituents on the benzene (B151609) ring of the target molecule could lead to milder reaction conditions and avoid the use of heavy metals. nih.gov
Advanced Fluorination and Borylation Reagents: The development of novel fluorinating and borylating agents is a continuous effort in organic chemistry. Research into more selective and efficient reagents could simplify the synthesis of this compound and its analogues. This includes the potential for late-stage functionalization, allowing for the introduction of fluorine or boron at a later step in a synthetic sequence.
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages for this compound | Key Research Focus |
| Continuous Flow Synthesis | Enhanced reaction control, improved safety, scalability. nih.gov | Optimization of flow parameters, reactor design for multiphase reactions. |
| Organocatalysis | Metal-free conditions, milder reaction temperatures, reduced waste. nih.gov | Development of bespoke organocatalysts for specific transformations on the fluorinated ring. |
| Novel Reagents | Increased selectivity, higher yields, access to novel derivatives. | Design of new reagents for regioselective C-F and C-B bond formation. |
Exploration of Unconventional Reactivity Pathways
The unique electronic nature of this compound, arising from the interplay of its substituents, opens avenues for exploring unconventional reactivity.
C-H Activation: The selective functionalization of C-H bonds is a major goal in modern synthetic chemistry. acs.org Research could focus on developing catalytic systems for the direct activation and subsequent functionalization of the C-H bond on the aromatic ring, which is ortho to the methoxy (B1213986) group. This would provide a direct route to novel derivatives without the need for pre-functionalized starting materials. Both transition-metal catalysis and enzymatic C-H activation strategies could be explored. acs.orgnih.govrsc.org
C-F Bond Activation: While C-F bonds are notoriously strong, their selective activation and transformation are of great interest for creating new fluorinated or defluorinated compounds. mdpi.com Given the electron-rich nature of the methoxy-substituted ring, research could investigate the potential for nucleophilic aromatic substitution of one or more fluorine atoms under specific conditions. Additionally, transition metal-catalyzed C-F activation could be explored to replace fluorine with other functional groups. mdpi.com
Photochemical and Electrochemical Methods: Modern synthetic methods increasingly employ light or electricity to drive chemical reactions. researchgate.net Investigating the photochemical and electrochemical reactivity of this compound could uncover novel transformations, such as radical reactions or redox-initiated couplings, leading to the synthesis of complex molecular architectures.
Advanced Computational Prediction and Machine Learning in Chemical Design
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govacs.org
Predictive Modeling of Physicochemical Properties: High-level computational methods, such as density-functional theory (DFT), can be employed to accurately predict the physicochemical properties of this compound and its derivatives. cyberinfrastructure.orgresearchgate.net This includes properties relevant to materials science and medicinal chemistry, such as electronic properties, solubility, and binding affinities. acs.orgacs.org
Machine Learning for Reaction Optimization and Discovery: Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes and identify optimal reaction conditions. nih.govharvard.educam.ac.uk Applying these models to the synthesis and functionalization of this compound could accelerate the discovery of new reactions and improve the efficiency of existing ones. rsc.org Frameworks like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) could be used to identify cost-effective synthetic routes to novel derivatives. mit.edu
De Novo Design of Functional Molecules: Generative models and other machine learning techniques can be used for the de novo design of molecules with specific desired properties. harvard.edu By using this compound as a starting scaffold, these algorithms could generate novel derivatives with optimized properties for applications in drug discovery or materials science.
The synergy between computational prediction and experimental validation is highlighted in the table below:
| Approach | Application to this compound | Expected Outcome |
| DFT Calculations | Prediction of NMR spectra, redox potentials, and bond dissociation energies. cyberinfrastructure.orgresearchgate.net | Guidance for experimental design and interpretation of results. |
| Machine Learning | Optimization of reaction yields, prediction of novel reactivity. nih.govcam.ac.uk | Accelerated discovery of new synthetic routes and derivatives. rsc.org |
| De Novo Design | Generation of virtual libraries of derivatives with tailored properties. harvard.edu | Identification of high-potential candidates for synthesis and testing. |
Integration into Multidisciplinary Applications Beyond Current Scope
The unique substitution pattern of this compound makes it a versatile building block for a range of applications.
Agrochemicals: Fluorinated compounds play a significant role in the agrochemical industry. researchgate.netresearchgate.net The presence of both fluorine and bromine on the aromatic ring could be leveraged to develop new pesticides with enhanced efficacy and specific modes of action. theses.fr
Materials Science: Polyfluorinated aromatic compounds are used in the development of high-performance materials, such as liquid crystals and polymers with specific optical or electronic properties. nih.govresearchgate.net The rigid and electron-rich core of this compound could be incorporated into novel materials. Research into its use as a monomer for fluorinated poly(aryl ethers) or as a component in organic light-emitting diodes (OLEDs) could be a fruitful avenue. researchgate.net
Medicinal Chemistry: The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, bioavailability, and binding affinity. mdpi.comrsc.org The this compound scaffold could be explored as a bioisostere for other aromatic systems in known bioactive molecules or as a starting point for the development of new therapeutic agents. rsc.org
Q & A
Q. Resolving Contradictions :
- If NMR signals conflict with expected structures, cross-validate with X-ray data or computational modeling (DFT). For purity disputes, combine HPLC (>95% purity thresholds ) with elemental analysis.
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Storage : Keep in airtight containers at 0–6°C to prevent degradation, as seen in analogous bromo-fluoro compounds .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential release of toxic fumes (e.g., HBr).
- Emergency Measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
How can researchers address discrepancies between computational predictions and experimental crystallographic data for this compound?
Advanced Research Question
- Refinement Strategies : Use SHELXL for high-resolution data to model thermal motion and disorder. For twinned crystals, employ TWIN/BASF commands in SHELX .
- Computational Validation : Compare DFT-optimized geometries with X-ray bond lengths/angles. Adjust force fields or consider solvent effects in simulations.
- Case Example : A related structure (Acta Crystallographica E ) required iterative refinement to resolve positional disorder in fluorine substituents.
What strategies optimize the design of derivatives for biological activity studies while maintaining structural integrity?
Advanced Research Question
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at vacant positions to enhance reactivity. Avoid steric clashes by modifying ortho positions .
- Functionalization Pathways :
How can environmental impact assessments be conducted for reaction byproducts of this compound?
Advanced Research Question
- Byproduct Analysis : Use LC-MS to identify halogenated intermediates. Compare with databases (e.g., PubChem ) for toxicity profiles.
- Biodegradability Testing : Employ OECD 301F assays to assess microbial degradation. Brominated aromatics often persist; consider catalytic debromination methods .
What are the challenges in refining crystallographic data for halogen-rich aromatic compounds, and how are they mitigated?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
